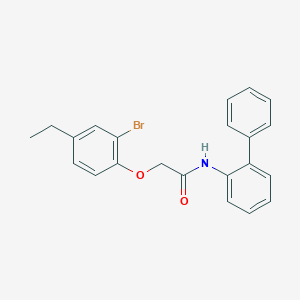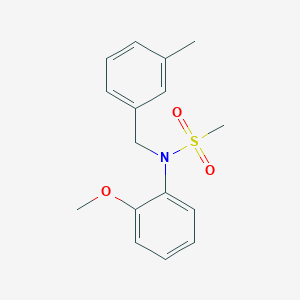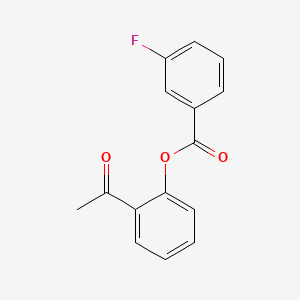![molecular formula C18H22N2O2S B4774450 4,8-dimethyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4774450.png)
4,8-dimethyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline
説明
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs .
Synthesis Analysis
Quinoline can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These reactions involve different starting materials and conditions, providing a variety of synthetic routes to quinoline and its derivatives .Molecular Structure Analysis
The molecular formula of quinoline is C9H7N . It displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is soluble in water and most organic solvents .科学的研究の応用
Drug Discovery and Medicinal Chemistry
Quinoline, the core structure of the compound , is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
2. Synthesis of Biologically Active Quinoline and its Analogues Quinoline and its analogues have been synthesized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential heterocyclic compound used in various chemical reactions .
4. Synthesis of Degradable and Chemically Recyclable Polymers Quinoline derivatives have been used in the synthesis of degradable and chemically recyclable polymers . The degradation of these polymers can contribute to the circular materials economy .
Pharmaceutical and Biological Activities
4-Hydroxy-2-quinolones, which are related to the compound , have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis of Heteroannelated Derivatives
Many publications have recently dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives . These derivatives have potential applications in various fields of scientific research .
Safety and Hazards
将来の方向性
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Many new therapeutic agents have been developed using the quinoline nucleus due to its wide range of biological and pharmacological activities . Future research may focus on the synthesis of new quinoline derivatives and the exploration of their biological activities.
特性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-5-4-6-15-13(2)11-16(19-17(12)15)23-14(3)18(21)20-7-9-22-10-8-20/h4-6,11,14H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYADFWHIAKWIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC(C)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)
![N-[2-(tert-butylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4774437.png)
![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)

![3-{[(2,3-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4774465.png)
![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)
